molecular formula C12H16F6N2O4S2 B1591455 1-Butyl-3-methylpyridinium bis(trifluormethylsulfonyl)imide CAS No. 344790-86-9

1-Butyl-3-methylpyridinium bis(trifluormethylsulfonyl)imide

Cat. No.: B1591455
CAS No.: 344790-86-9
M. Wt: 430.4 g/mol
InChI Key: NOFBAVDIGCEKOQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

This compound is a type of room temperature ionic liquid (RTIL) that is often used in electrochemical applications . It has been utilized in the modification of electrodes for the detection of dopamine and uric acid in human urine samples .

Mode of Action

1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide interacts with its targets by enhancing the activity of the electrode surface. This is achieved through the compound’s unique physical and chemical properties, which include a wide electrochemical window and high viscosity . These properties make it a useful candidate in electrochemical energy applications .

Biochemical Pathways

This can indirectly affect the detection and quantification of certain biochemical compounds, such as dopamine and uric acid .

Pharmacokinetics

Its physical properties, such as its high viscosity and wide electrochemical window, can influence its distribution and interaction with electrode surfaces .

Result of Action

The primary result of the action of 1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide is the enhancement of electrochemical reactions at the electrode surface. This can lead to improved detection and quantification of certain biochemical compounds, such as dopamine and uric acid .

Action Environment

The action of 1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide can be influenced by various environmental factors. For instance, the efficiency of its interaction with electrode surfaces can be affected by the temperature and the presence of other compounds in the solution

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butyl-3-methylpyridinium bis(trifluormethylsulfonyl)imide can be synthesized through a two-step process. The first step involves the alkylation of pyridine with butyl bromide to form 1-butylpyridinium bromide. In the second step, this intermediate is reacted with methyl trifluoromethanesulfonate to yield the final product .

Industrial Production Methods: Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and continuous flow systems .

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-3-methylpyridinium bis(trifluormethylsulfonyl)imide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison: 1-Butyl-3-methylpyridinium bis(trifluormethylsulfonyl)imide is unique due to its pyridinium cation, which provides distinct electrochemical properties compared to imidazolium and pyrrolidinium-based ionic liquids. This uniqueness makes it particularly suitable for specific applications such as electrode modification and advanced battery development .

Properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;1-butyl-3-methylpyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N.C2F6NO4S2/c1-3-4-7-11-8-5-6-10(2)9-11;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-6,8-9H,3-4,7H2,1-2H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFBAVDIGCEKOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+]1=CC=CC(=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F6N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583396
Record name 1-Butyl-3-methylpyridin-1-ium bis(trifluoromethanesulfonyl)azanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344790-86-9
Record name 1-Butyl-3-methylpyridin-1-ium bis(trifluoromethanesulfonyl)azanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Butyl-3-methylpyridinium bis(trifluormethylsulfonyl)imide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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